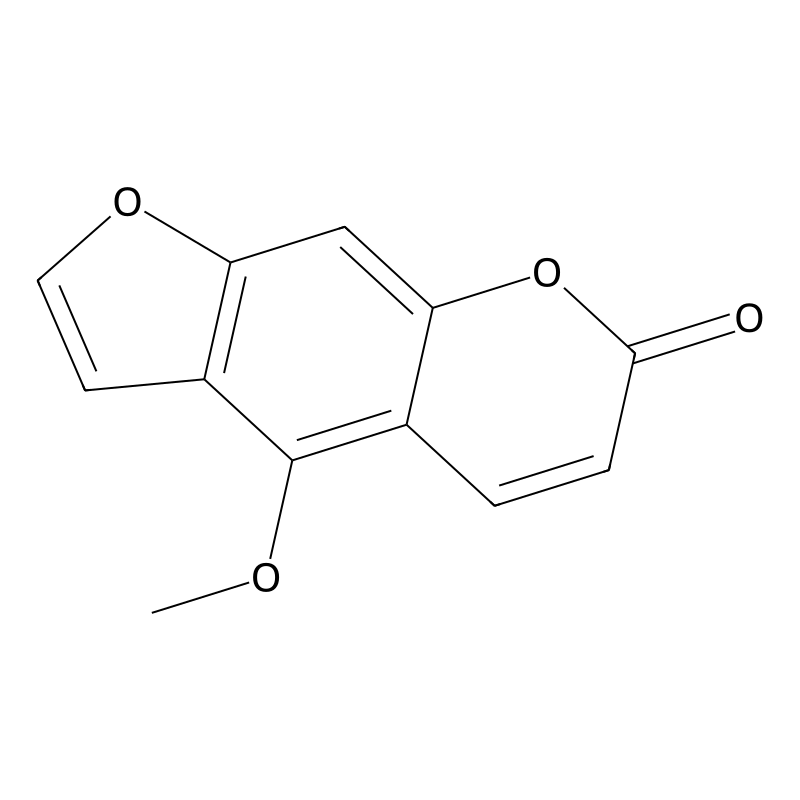

Bergapten

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5 ug/mL

Practically insoluble in boiling water

Slightly soluble in glacial acetic acid, chloroform, benzene, warm phenol; soluble in absolute alcohol: 1 part in 60

Synonyms

Canonical SMILES

Psoriasis Treatment

Bergapten's ability to increase skin sensitivity to ultraviolet (UV) light has led to its investigation for treating psoriasis, a chronic autoimmune skin condition. In combination with UVA light therapy (PUVA), bergapten can improve the effectiveness of treatment in some patients. However, due to bergapten's phototoxicity (increased risk of sunburn), it's not widely used in modern PUVA therapy. Research is ongoing to develop safer alternatives ().

Vitiligo Research

Vitiligo is a skin condition characterized by loss of pigment-producing cells (melanocytes). Bergapten, along with UVA light therapy, has been explored as a potential treatment for vitiligo. The theory is that bergapten can stimulate melanocyte growth when exposed to UVA light. However, similar to psoriasis treatment, safety concerns regarding bergapten's photosensitivity limit its clinical application. Research continues to investigate its role alongside safer photosensitizers for vitiligo treatment ().

Studying Cell Death Pathways

Bergapten's ability to induce cell death in certain cell lines makes it a valuable tool for researchers studying apoptosis (programmed cell death). By observing how bergapten interacts with cells, scientists can gain insights into the mechanisms of cell death pathways. This knowledge can be crucial for developing new drugs that target specific diseases associated with abnormal cell death ().

Fungal Disease Research

Some studies suggest that bergapten possesses antifungal properties. Researchers are investigating its potential use against various fungal pathogens. While bergapten alone might not be a viable antifungal treatment, it could serve as a lead compound for developing more potent and specific antifungal drugs ().

Bergapten, also known as 5-methoxypsoralen, is a naturally occurring organic compound classified as a furanocoumarin. It is primarily found in various plant species, particularly within the carrot family (Apiaceae) and the citrus family (Rutaceae). Notable sources include bergamot orange, certain limes, and various species of Heracleum and Citrus . This compound was first isolated in 1834 by Kalbrunner from bergamot essential oil, marking it as the first identified furanocoumarin . Its chemical formula is C₁₂H₈O₄, and it exhibits a linear structure typical of linear furanocoumarins .

Bergapten is known for its photosensitizing properties, which can lead to skin reactions when exposed to ultraviolet light. It is implicated in phytophotodermatitis, a skin condition resulting from contact with plants containing bergapten followed by UV exposure .

Bergapten's anti-tumor activity might be linked to its ability to induce DNA damage in cancer cells []. However, further research is needed to fully understand these mechanisms.

The photosensitizing effect of bergapten is well established. Upon UV light exposure, bergapten reacts with skin cells, leading to the formation of reactive oxygen species (ROS) and DNA damage. This triggers inflammatory responses and can cause skin irritation and blistering [].

In synthetic chemistry, bergapten can be synthesized through several methods. A common synthesis route involves starting with phloroglucinol and applying methylation followed by reactions with ethyl propiolate to construct the furan ring. The final product is obtained after removing protective groups with palladium acetate .

Bergapten exhibits a range of biological activities:

- Antibacterial Effects: It has demonstrated efficacy against various bacterial strains.

- Anti-inflammatory Properties: Bergapten inhibits inflammatory pathways, making it beneficial for treating inflammatory conditions.

- Hypolipemic Activity: It has been shown to lower lipid levels in the blood.

- Anticancer Effects: Preclinical studies suggest potential anticancer properties, although clinical evidence remains limited .

Additionally, bergapten has been studied for its role in regulating signaling pathways related to diabetes-related osteoporosis, showcasing its multifaceted therapeutic potential .

Bergapten can be isolated from natural sources or synthesized through chemical processes. The synthesis typically involves:

- Starting Material: Phloroglucinol.

- Methylation: Mono-methylation of the starting material.

- Formation of Furan Ring: Reaction with ethyl propiolate in the presence of zinc chloride.

- Final Steps: Removal of protective groups using palladium acetate to yield bergapten with high purity and yield .

Alternative synthesis methods have also been explored to improve yield and avoid regioselectivity issues inherent in some traditional methods .

Bergapten is utilized in various fields:

- Pharmaceuticals: Used as a photosensitizing agent in treatments for skin disorders like psoriasis and vitiligo.

- Cosmetics: Incorporated into skincare products for its photoprotective properties.

- Food Industry: Found in citrus oils and extracts, contributing flavor and potential health benefits .

Research indicates that bergapten interacts with several biological systems:

- It has been shown to inhibit certain signaling pathways involved in inflammation and cancer progression.

- Studies have highlighted its role in enhancing the efficacy of chemotherapeutic agents through mechanisms involving multidrug resistance transporters .

- Pharmacokinetic studies reveal that bergapten exhibits good absorption rates when administered orally, reaching peak plasma concentrations within hours .

Bergapten shares structural similarities with other compounds within the furanocoumarin class. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 8-Methoxypsoralen | Furanocoumarin | Anticancer, photosensitizing | Higher bioavailability compared to bergapten |

| Psoralen | Furanocoumarin | Anticancer, dermatological uses | Less selective than bergapten |

| Imperatorin | Furanocoumarin | Antimicrobial | Stronger antibacterial properties |

| Xanthotoxin | Furanocoumarin | Antimicrobial | More potent photosensitizer |

Bergapten's unique properties stem from its specific structure and biological activities that differentiate it from these similar compounds, particularly its effectiveness as a photosensitizer while maintaining a favorable safety profile compared to its isomer, 8-methoxypsoralen .

Purity

Physical Description

Grayish-white or yellow solid; [CAMEO] White powder; [MSDSonline]

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 2.0

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Melting Point

188 °C (sublimes)

188 °C

Storage

UNII

GHS Hazard Statements

H317 (42.03%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (56.52%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H340 (56.52%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (62.32%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

5-Methoxypsoralen, in combination with UVA, is commonly used as a photochemotherapeutic agent for the treatment of psoriasis ... .

BACKGROUND: After oral intake, 5-methoxypsoralen (5-MOP) is as effective as 8-MOP for PUVA therapy for psoriasis, with a lower incidence of acute cutaneous side effects. OBJECTIVE: We compared bath-water delivery of 5-MOP and 8-MOP for photochemotherapy of psoriasis. METHODS: Twenty-two patients underwent phototesting with 0.0003% 5-MOP or 8-MOP aqueous solutions. Twelve patients with palmar psoriasis were studied with a side-to-side comparison, and 10 patients with recurrent plaque-type psoriasis were treated with one therapy or the other. RESULTS: Minimal phototoxic dose (MPD) values were 2.8 +/- 1.2 J/sq cm with 8-MOP and 2.0 +/- 1.2 J/sq cm with 5-MOP (p < 0.01). Both therapies cleared palmar lesions but 8-MOP required more UVA irradiation (46.3 +/- 21.0 J/sq cm vs 30.2 +/- 21.5 J/sq cm; p < 0.01) and more exposures (21.0 +/- 6.0 vs 17.0 +/- 5.0; p = 0.02). Bath-5-MOP-UVA was also more effective in the treatment of plaque-type psoriasis (cumulative UVA doses, 56.8 +/- 39.2 vs 59.1 +/- 27.9 J/sq cm; number of exposures, 20.0 +/- 5.7 vs 21.6 +/- 4.7), but these differences were not significant (p = NS). Patients developed an intense tan significantly earlier with 5-MOP than with 8-MOP (3.5 +/- 0.5 weeks vs 4.4 +/- 0.5 weeks; p < 0.01). CONCLUSION: Bath-5-MOP-UVA was more phototoxic than bath-8-MOP-UVA. It was more effective in the treatment of palmar psoriasis, whereas its greater pigmentogenic activity appeared to have an adverse effect on therapeutic effectiveness in the treatment of plaque-type psoriasis.

5-Methoxypsoralen, a naturally occurring linear furocoumarin, has been successfully used in combination with ultraviolet (UV) A irradiation [psoralen plus UV (PUVA)] to manage psoriasis and vitiligo. In patients and volunteers, PUVA 5-methoxypsoralen causes a dose-related increase in cutaneous photosensitivity. However, mean minimum phototoxic doses (MPD) were 30 to 50% greater with 5-methoxypsoralen than with 8-methoxypsoralen within individuals; this suggests lower photoactivity with 5-methoxypsoralen. In comparative clinical trials of parallel design, psoriasis clearance rates of > 90% or > 97% were observed in similar numbers of patients (60 to 77%) receiving oral PUVA 5-methoxypsoralen (typically 1.2 mg/kg) or oral PUVA 8-methoxypsoralen (0.6 mg/kg) treatment. Generally, 5-methoxypsoralen recipients required a greater total UVA exposure than 8-methoxypsoralen recipients to achieve end-point. However, study end-point was achieved sooner with oral or topical PUVA 5-methoxypsoralen in a small number of patients with psoriasis who received both treatments simultaneously and contralaterally. Up to 56% of patients with vitiligo achieved > 75% repigmentation with 5-methoxypsoralen (oral or topical) combined with UV irradiation (lamp or sun); the face and trunk were the most responsive areas. Lack of response to PUVA 5-methoxypsoralen treatment was observed in up to 16% of patients with psoriasis and, in 1 trial, in 22% of those with vitiligo. Lesion spreading during treatment of vitiligo was also observed in 7 (19%) patients in 1 study. The incidence and severity of adverse events was generally lower in PUVA 5-methoxypsoralen 1.2 mg/kg than in PUVA 8-methoxypsoralen 0.6 mg/kg recipients. Nausea and/or vomiting, pruritus and erythema were the most commonly reported adverse events in the short term; they occurred about 2 to 11 times more frequently in 8-methoxypsoralen than 5-methoxypsoralen recipients within clinical trials. Adverse hepatic events after oral administration of the drug were uncommon. Long term tolerability data for PUVA 5-methoxypsoralen are scarce; however, carcinogenicity was not reported during a 14-year observation period of 413 patients with psoriasis. CONCLUSION: Similar lesion clearance rates were observed with oral 5- or 8-methoxypsoralen plus UVA exposure in patients with vitiligo or psoriasis, although patients given 5-methoxypsoralen often required a greater total UV exposure than 8-methoxypsoralen recipients. The incidence of short term cutaneous and gastrointestinal adverse effects is markedly less with 5-methoxypsoralen than with 8-methoxypsoralen, which is an advantage, although the long term tolerability of 5-methoxypsoralen has yet to be fully established. Nevertheless, in appropriately selected patients, PUVA 5-methoxypsoralen therapy may be recommended as an alternative first-line systemic treatment option for the management of vitiligo or psoriasis.

MeSH Pharmacological Classification

ATC Code

D05 - Antipsoriatics

D05B - Antipsoriatics for systemic use

D05BA - Psoralens for systemic use

D05BA03 - Bergapten

Vapor Pressure

Pictograms

Irritant;Health Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

5-Methoxypsoralen showed a high binding affinity to serum proteins & 98-99% was protein bound. Its high binding affinity resulted in higher tissue concn. In the epidermis, it appeared to be bound to independent & noninteracting sites.

Enrichment in epidermis of 5-methoxypsoralen was measured. It was concentrated by human epidermis & concn reached within the tissue was 10-500 times higher than concn of substance in surrounding buffer. The partitioning distribution among tissue components could account for its behavior.

In young adult Hartley guinea-pigs, a linear relation was found between serum and epidermal concn of 5-methoxypsoralen, and the observed skin phototoxicity correlated with the serum 5-methoxypsoralen concn ... .

For more Absorption, Distribution and Excretion (Complete) data for 5-Methoxypsoralen (11 total), please visit the HSDB record page.

Metabolism Metabolites

A number of studies have demonstrated that cytochrome P450 (P450) converts furanocoumarin derivatives into reactive molecules, which form covalent bonds to biomolecules. 5-Methoxypsoralen (5-MOP) is a natural furanocoumarin from apiaceous plants. In this study, we examined the effect on 5-MOP metabolism of single nucleotide polymorphisms (SNPs) in CYP2A13. We used Escherichia coli-generated recombinant enzymes of wild-type CYP2A13*1 and five variants, CYP2A13*4 (R101Q), CYP2A13*5 (F453Y), CYP2A13*6 (R494C), CYP2A13*8 (D158E), and CYP2A13*9 (V323L). In high-performance liquid chromatography analyses of 5-MOP metabolic products, CYP2A13*1 converted 5-MOP into 5-MOP dihydrodiol; K(m) and V(max) values of the reaction were 1.44 +/- 0.17 uM and 4.23 +/- 0.36 nmol/(min x nmol P450), respectively. The generation of a dihydrodiol from 5-MOP implies that conversion by CYP2A13 causes toxicity due to the formation of covalent bonds with DNA or proteins. Most of the CYP2A13 variants could metabolize 5-MOP; K(m) values for CYP2A13*5, *6, *8, and *9 were 1.63 =/- 0.12, 1.36 +/- 0.10, 0.85 +/- 0.09, and 0.58 +/- 0.06 uM, respectively, and V(max) values were 3.20 +/- 0.13, 4.69 +/- 0.13, 2.34 +/- 0.07, and 1.84 +/- 0.09 nmol/(min x nmol P450), respectively. However, the processing of 5-MOP by CYP2A13*4 was not detectable. Based on this data, we hypothesize that SNPs within the CYP2A13 gene affect metabolism of 5-MOP in humans.

Bergapten has known human metabolites that include Unii-3abk64HG9O.

Wikipedia

GR-127935

Drug Warnings

Biological Half Life

When injected iv into rabbits, elim half-time 1-2 min (alpha-phase) & 15 min (beta-phase).

Methods of Manufacturing

5-Methoxypsoralen was first synthesized in 1937 ... by the condensation of 3,4,6-triacetoxycoumaran with ethyl sodium formyl acetate and methylation of the resulting product. Other synthetic routes have been described which use 6-formyl-7-hydroxy-5-methoxycoumarin-7-O-acetic acid, ... the methyl ester of 2,6-dioxy-4-methoxybenzoic acid ... and 5-allyloxy-7-hydroxycoumarin ... as precursors.

General Manufacturing Information

Natural bergamont oil typically contains 3000-3600 ug/g 5-methoxypsoralen. Nearly all bergamot oil sold in the USA for use in consumer products has been steam-distilled, which reportedly removed 5-methoxypsoralen and any other furocoumarins.

Concentrations of 5-methoxypsoralen in perfumes have been reported to range from 0-100 ug/mL ... while sunscreen preparations with bergamot oil contain 10-50 ug/mL 5-methoxypsoralen.

Analytic Laboratory Methods

Bioassay using microorganisms have also been used, on the basis of the light-induced phytotoxicity of 5-methoxypsoralen toward several species in vitro. These assays involve growing Candida albicans, Penicillium expansum or a DNA repair-deficient strain of Escherichia coli on agar plates to confluence and spotting furocoumarin solutions onto the plates. The plates are irradiate with UVA light, and the presence and size of the clear (killed zones) surrounding the sample are measured. The sensitivity of such bioassays is in the ng to ug range, depending on the microorganisms used as the detector species.

Reverse phase liquid chromatographic method was used to analyze bergapten in suntan products. Detection levels of 1 ppm was possible. All of the formulations examined contained phototoxic doses.

Clinical Laboratory Methods

A highly selective and sensitive method for simultaneous quantitation of osthole, bergapten and isopimpinellin in rat plasma and tissues was developed by liquid chromatography-tandem quadrupole mass spectrometry (LC-MS/MS). After liquid-liquid extraction of samples with methyl tert-butyl ether, the analytes and dextrorphan (internal standard, IS) were separated by a Hypersil GOLD AQ C18 column with gradient elution of acetonitrile and water containing 0.5 parts per thousand formic acid. Three determinands were detected using an electrospray ionization (ESI) tandem mass spectrometry in the multiple reaction monitoring (MRM) modes with positive electrospray ionization. Calibration curves were recovered over the concentration ranges of 1-200 ng/ml, 1-500 ng/mL, 0.25-200 ng/ml for osthole, bergapten and isopimpinellin in plasma; 1-100 ng/ml, 1-500 ng/mL, 0.5-100 ng/ml for osthole, bergapten and isopimpinellin in tissues, respectively. The intra-day precision (R.S.D.) was within 13.90% and the intra-day accuracy (R.E.) was within -6.27 to 6.84% in all biological matrixes. The inter-day precision (R.S.D.) was less than 13.66% and the inter-day accuracy (R.E.) was within -10.64 to 13.04%. Then the method was successfully applied to investigate plasma pharmacokinetic study and tissue distribution of osthole, bergapten and isopimpinellin in rats after oral administration of Fructus Cnidii extraction, especially for testis/uterus tissue distribution. The results demonstrated that osthole, bergapten and isopimpinellin were absorbed and eliminated rapidly with wide distributions in rats. Distribution data of these three bioactive components in testis/uterus tissues could offer useful information for the further preclinical and clinical studies of Fructus Cnidii in the treatment of genital system disease.

Exposure of humans to 5-methoxypsoralen can be monitored by measuring concentrations of 5-methoxypsoralen in plasma using HPLC and GC, with a limit of detection of approximately 5 ng/mL.

A high performance liquid chromatography with fluorometric and ultraviolet detection described to quantify 5-methoxypsoralen (5-MOP) percutaneous absorption in humans after the application of an essential oil, as well as 5-MOP in bergamot oil and cosmetics by fluorometric and voltammetric measurement, respectively. A muBondapack C(18) analytical column (particle size 5 microm, 3.9 x 300 mm) eluted with acetonitrile-tetrahydrofuran-water (70:15:15, v/v/v) containing 0.07% trifluoroacetic acid. The quantification limits are 0.05 and 0.26 ng for 5-MOP and 5-geranoxypsoralen, respectively. For fluorometric measurement was found linear over the range 0.05-3.00 microg/ml for psoralens. Five volunteers blood samples were collected over a 2-day period were investigated before and after treatment with bergamot oil. Serum levels of 5-MOP were significantly increased from the 4 h after the application of bergamot essential oil. The hourly mean levels were significantly higher after the application of bergamot essential oil compared to baseline values.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

PURPOSE: This study was designed to investigate the potential effect of bergapten on lipopolysaccharide (LPS)-mediated osteoclast formation, bone resorption and osteoclast survival in vitro. METHODS: After osteoclast precursor RAW264.7 cells were treated with bergapten (5, 20, 40 umol/L) for 72 hours in the presence of LPS (100 ng/mL), osteoclastogenesis was identified by tartrate-resistant acid phosphatase (TRAP) staining, and the number of TRAP-positive multinucleated cells [TRAP(+)MNCs] per well were counted. To investigate the effect of bergapten on osteoclastic bone resorption, RAW264.7 cells were treated with bergapten for six days in the presence of LPS, and the area of bone resorption was analyzed with Image Pro-Plus. Next, we examined apoptosis of RAW264.7 cells after bergapten incubation for 48 hours by flow cytometer using annexin V/propidium iodide (PI) double labeling. Finally, osteoclast survival was observed by Hoechst 33342 labeling and Western blotting after bergapten treatment for 24 hours. RESULTS: Data showed that bergapten (5-40 umol/L) dose-dependently inhibited LPS-induced osteoclast formation and bone resorption. Treatment with bergapten triggered apoptotic death of osteoclast precursor RAW264.7 cells in a dose-dependent manner. Furthermore, bergapten significantly reduced the survival of mature osteoclast, as demonstrated by emergence of apoptotic nuclei and activation of apoptotic protein caspase 3/9. CONCLUSIONS: These findings suggest that bergapten effectively prevents LPS-induced osteoclastogenesis, bone resorption and survival via apoptotic response of osteoclasts and their precursors. The study identifies bergapten as an inhibitor of osteoclast formation and bone resorption and provides evidence that bergapten might be beneficial as an alternative for prevention and treatment of inflammatory bone loss.

PURPOSE: Melanoma is an aggressive form of skin cancer. The aim of the study was to evaluate the influence of UVA radiation and psoralens: 5-methoxypsoralen (5-MOP) or 8-methoxypsoralen (8-MOP) on melanoma cells viability. MATERIALS AND METHODS: The amelanotic C32 and melanotic COLO829 human melanoma cell lines were exposed to increasing concentrations of psoralens (0.1-100 uM) in the presence or absence of UVA radiation. Cell viability was evaluated by the WST-1 assay. RESULTS: We demonstrated that 8-MOP, in contrast to 5-MOP, has no cytotoxic effect on both melanoma cell lines. Simultaneous exposure of cells to 8-MOP and UVA radiation caused significant cytotoxic response in C32 cells where the EC50 value was estimated to be 131.0 uM (UVA dose: 1.3 J/sq cm) and 105.3 uM (UVA dose: 2.6 J/cm2). The cytotoxicity of 5-MOP on both C32 and COLO829 cells was significantly augmented by UVA radiation - the EC50 was estimated to be 22.7 or 7.9 uM (UVA dose: 1.3 J/sq cm) and 24.2 or 7.0 uM (UVA dose: 2.6 J/sq cm), respectively. CONCLUSIONS: The demonstrated high cytotoxic response after simultaneous exposure of melanoma cells to psoralens and UVA radiation in vitro suggests the usefulness of PUVA therapy to treat melanoma in vivo.

AIM: To investigate the hepatic protective effects of 5-methoxypsoralen (5-MOP) and to learn if 5-MOP causes hepatotoxicity at protective doses. METHODS: C57BL/6J mice were administrated orally with 5-MOP at doses of 12.5, 25 and 50 mg/kg body weight respectively every morning for 4 d before given acetaminophen (APAP) subcutaneously at a dose of 500 mg/kg. The 5-MOP alone group was treated with 5-MOP orally at a dose of 50 mg/kg body weight for 4 d without APAP. Twenty-four hours after APAP administration, blood samples of mice were analyzed for serum enzyme alanine transaminase (ALT), aspartate transaminase (AST), lactate dehydrogenase (LDH) levels, and malondialdehyde (MDA), reduced glutathione (GSH) and oxidized glutathione (GSSG) of liver tissues were measured and histopathologic changes of the liver were observed. RESULTS: Compared with the vehicle control group, the serum levels (IU/L) of ALT, AST and LDH were all increased significantly in APAP group (8355 +/- 3940 vs 30 +/- 21, P < 0.05; 6482 +/- 4018 vs 146 +/- 58, P < 0.05; 24627 +/- 10975 vs 1504 +/- 410, P < 0.05). Compared with APAP group, the serum ALT levels (IU/L) (1674 +/- 1810 vs 8355 +/- 3940, P < 0.05; 54 +/- 39 vs 8355 +/- 3940, P < 0.05; 19 +/- 9 vs 8355 +/- 3940, P < 0.05), AST levels (IU/L) (729 +/- 685 vs 6482 +/- 4108, P < 0.05; 187 +/- 149 vs 6482 +/- 4108, P < 0.05; 141 +/- 12 vs 6482 +/- 4108, P < 0.05) and LDH levels (IU/L) (7220 +/- 6317 vs 24 627 +/- 10 975, P < 0.05; 1618 +/- 719 vs 24 627 +/- 10 975, P < 0.05; 1394 +/- 469 vs 24 627 +/- 10 975, P < 0.05) were all decreased drastically in the three-dosage 5-MOP pretreatment groups. Pretreatment of 5-MOP could attenuate histopathologic changes induced by APAP, including hepatocellular necrosis and infiltration of inflammatory cells, and the effect was dose-dependent. MDA levels (nmol/mg) were decreased by 5-MOP in a dose-dependent manner (0.98 +/- 0.45 vs 2.15 +/- 1.07, P > 0.05; 0.59 +/- 0.07 vs 2.15 +/- 1.07, P < 0.05; 0.47 +/- 0.06 vs 2.15 +/- 1.07, P < 0.05). The pretreatment of 5-MOP could also increase the GSH/GSSG ratio (3.834 +/- 0.340 vs 3.306 +/- 0.282, P > 0.05; 5.330 +/- 0.421 vs 3.306 +/- 0.282, P < 0.05; 6.180 +/- 0.212 vs 3.306 +/- 0.282, P < 0.05). In the group treated with 5-MOP but without APAP, the serum enzyme levels, the liver histopathologic manifestation, and the values of MDA and GSH/GSSG ratio were all normal. CONCLUSION: 5-MOP can effectively protect C57BL/6J mice from APAP-induced hepatotoxicity and possesses an antioxidative activity, and does not cause liver injury at the protective doses.

For more Interactions (Complete) data for 5-Methoxypsoralen (9 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Bergapten Attenuates Nitroglycerin-Induced Migraine Headaches through Inhibition of Oxidative Stress and Inflammatory Mediators

Komal Latif, Arif-Ullah Khan, Muhammad Izhar Ul Haque, Komal NaeemPMID: 34455773 DOI: 10.1021/acschemneuro.1c00146

Abstract

The present study intended to examine the effect of bergapten and possible mechanisms involved in the treatment of migraine-associated symptoms in the rat model. Five doses of nitroglycerin (10 mg/kg) were injected intraperitoneal to induce migraine headaches in rats with a one-day break between each dose. Treatment groups received nitroglycerin followed after 1 day by bergapten (50 or 100 mg/kg), saline (10 mL/kg), or sumatriptan (50 mg/kg) once daily for 10 days. Behavioral observations were analyzed 2 h after nitroglycerin injections and 1 h 40 min after treatment. The animals were sacrificed 24 h after the last treatment dose. Samples of trigeminal nucleus caudalis (TNC) and cerebral cortex were collected and analyzed for antioxidant activity and expression of inflammatory markers by immunohistochemistry and enzyme-linked immunosorbent assay. Our findings revealed that bergapten notably decreases headache by altering mechanical allodynia, thermal allodynia, light phobicity, and the number of head-scratching incidence in rats. In the cortex and TNC regions, antioxidant factors were restored, and lipid peroxidation was significantly reduced. Furthermore, bergapten decreased the expression of inflammatory markers, such as nuclear factor kappa B (NF-Kb) and tumor necrosis factor-alpha (TNF-α), as evidenced by immunohistochemistry and ELISA. These results suggest that bergapten exhibits headache-relieving activity, possibly mediated through antioxidant and anti-inflammatory pathways.Novel application of bergapten and quercetin with anti-bacterial, osteogenesis-potentiating, and anti-inflammation tri-effects

Jianxu Wei, Xiaomeng Zhang, Yuan Li, Xinxin Ding, Yi Zhang, Xue Jiang, Hongchang Lai, Junyu ShiPMID: 33772282 DOI: 10.1093/abbs/gmab037

Abstract

The bacteria-mediated inflammatory conditions adversely affect the osseointegration process of endosseous implants, which can even lead to implant malfunction or failure. Local drug delivery has been designed to exert anti-inflammatory and antibacterial activities, but whether this strategy has an effect on the compromised osseointegration under inflammation has rarely been studied. The present study focused on the osteoinductive efficacy of two known phytoestrogens [bergapten (BP) and quercetin (QE)] on implant sites under multiple bacteria-infected conditions in situ. Furthermore, the gene expression profiles of rat bone mesenchymal stem cells (rBMSCs) treated with BP and QE in the presence of Porphyromonas gingivalis-derived lipopolysaccharide were identified. The results showed that both drugs, especially QE, had significant potentiating effects on promoting osteogenic differentiation of rBMSCs, resisting multiple pathogens, and reducing inflammatory activity. Meanwhile, RNA sequencing analysis highlighted the enriched gene ontology terms and the differentially expressed genes (Vps25, Il1r2, Csf3, Efemp1, and Ccl20) that might play essential roles in regulating the above tri-effects, which provided the basis for the drug delivery system to be used as a novel therapeutic strategy for integrating peri-implant health. Overall, our study confirmed that QE appeared to outperform BP in osteogenesis and bacterial killing but not in anti-inflammation. Moreover, both drugs possess favorable tri-effects and can serve as the pivotal agents for the drug delivery system to boost osseointegration at inflammatory implant sites.[Effects of bergapten on damages of osteocytes MLO-Y4 induced by TCP wear particles and its mechanism]

Zi-Jian Yang, Jun-Yao Huang, Ye-Fei Gao, Jun-Yao Huang, Wen-Ji Huang, Jun-Yao Huang, Shi-Lei Xu, Jun-Yao Huang, Jing-Jing Jin, Jun-Yao Huang, Ye-Dong Wan, Jun-Yao Huang, Ming Yan, Jun-Yao Huang, Hong-Jiao Mao, Jun-Yao Huang, Yun Zhang, Jun-Yao HuangPMID: 32239867 DOI: 10.12047/j.cjap.5845.2019.124

Abstract

To study the effects of bergapten (BP) on damages of osteocytes MLO-Y4 induced by tricalcium phosphate (TCP) wear particles and its mechanism. ;Methods: MLO-Y4 cells were treated with TCP wear particles for 48 h to establish the model of osteocytes injuries in vitro. The MLO-Y4 cells were divided into the following five groups: control group, TCP wear particles treated (0.1 mg/ml) group, bergapten (1, 5 and 20 μmol/L) treated groups. MTT assay and Calcein-AM staining were used to determine the viability of MLO-Y4 cells; Hoechst 33342 staining and the flow cytometry were applied to detect the apoptosis of MLO-Y4; real-time PCR was performed to examine the mRNA levels of dentin matrix protein1 (DMP-1), sclerostin (SOST) and fibroblast growth factor23 (FGF23); Western blot was performed to examine protein expressions of glucose-regulated protein 78 (GRP78), protein kinase R-like ER kinase (PERK) phospho-PERK (p-PERK), eukaryotic initiation factor 2α (eIF2α), phospho-eIF2α (p-eIF2α), activating transcription factor 4 (AFT4), C/EBP homologous protein (CHOP) and caspase-3 in MLO-Y4 cells. ;Results: Compared with control group, the MLO-Y4 viability and DMP-1 mRNA level in TCP group were decreased significantly (P<0.05), while the percentage of apoptosis and mRNA levels of SOST and FGF23 were obviously increased (P<0.05), and protein expressions of GRP78, AFT4, CHOP, p-PERK/PERK and p-eIF2α/eIF2α were up-regulated significantly in MLO-Y4 cells (P<0.05). Compared with TCP group, the damages of MLO-Y4 and cell apoptosis in bergapten treated groups were decrease obviously (P<0.05), the expressions of GRP78, AFT4, CHOP, p-PERK/PERK and p-eIF2α/eIF2α were down-regulated remarkably (P<0.05). ;Conclusion: Bergapten can inhibit osteocytes damages induced by TCP wear particles, which may be related to reducing ER stress and PERK pathway activation.Compatibility analysis of bergapten with different pharmaceutical excipients used in nanostructured lipid carriers

Shumaila Arshad, Maqsoodur Rehman, Juwairiya Zulfiqar, Saima Najam, Mulazim Hussain Asim, Farah AbidPMID: 32024628 DOI:

Abstract

In pharmaceuticals sciences, Fourier-transform infrared spectroscopy (FTIR) is a very useful technique to measure the compatibility and interaction between ingredients, therefore in the current study, compatibility of bergapten with different excipients was analyzed via FTIR. Nanostructured lipid carriers (NLCs) are the second generation of lipid nanocarriers and very useful for the drug delivery systems. Nanoparticles (NPs) were prepared by a nanotemplate engineering technique and scanning of pure drug, individual ingredients and, physical mixtures of different ingredients was carried out. The characteristic peak of the carboxylic groups of bergapten is shifted from 3088.1 cm-1 to 3399.3 cmdue to formulation development and it confirmed that it was properly incorporated into the formulation. Other peaks of the drug were also present in formulation with minor shortening/broadening of peaks. The resulted peaks of IR spectra depicted that the ingredients used in the formulation had no considerable interaction and were found compatible with each other.

Pharmacokinetics, Pharmacodynamics and Dermal Distribution of 5-Methoxypsoralen Based on a Physiologically Based Pharmacokinetic Model to Support Phytotherapy Using Brosimum gaudichaudii

Frederico Severino Martins, Sherwin K B Sy, Maria José Vieira Fonseca, Osvaldo de FreitasPMID: 31968379 DOI: 10.1055/a-1087-8374

Abstract

The treatment of vitiligo includes the combination of psoralens and ultraviolet type A exposure. Psoralens belong to a group of natural furanocoumarins that cause the skin to become sensitive temporarily to ultraviolet type A. The aim of this study was to develop a physiologically based pharmacokinetic model of 5-MOP fromto support psoralen and ultraviolet type A therapy. A study of rats was used to establish and validate rat tissue distribution. The same chemical-specific parameters used in the rat model were also employed in the human model to project human pharmacokinetics. The highest exposures in the rats were in the brain and skin. Following a single dose of 1.2 mg/kg 5-MOP in humans, the model predicted a maximum concentration of 20 ng/mL and an area under the curve of 125 ng.h/mL, matching clinical results. The half-maximum melanogenesis concentrations in B16F10 cells were 29.5, 18.5, 11.5, and 6.5 ng/mL for synthetic 5-MOP, synthetic 5-MOP with ultraviolet type A,

alone, and

plus ultraviolet type A, respectively. Physiologically based pharmacokinetic model prediction in humans supported a once-every-two-day regimen for optimal melanin production. This type of framework can be applied to support strategies for dose selection and to investigate the impact of drugs on melanocyte recovery.

Safety Assessment of Citrus-Derived Peel Oils as Used in Cosmetics

Christina L Burnett, Monice M Fiume, Wilma F Bergfeld, Donald V Belsito, Ronald A Hill, Curtis D Klaassen, Daniel C Liebler, James G Marks Jr, Ronald C Shank, Thomas J Slaga, Paul W Snyder, Lillian J Gill, Bart HeldrethPMID: 31522650 DOI: 10.1177/1091581819862504

Abstract

The Cosmetic Ingredient Review Expert Panel assessed the safety of 14 citrus-derived peel oil ingredients and concluded that these ingredients are safe for use in cosmetic products when finished products, excluding rinse-off products, do not contain more than 0.0015% (15 ppm) 5-methoxypsoralen, and when formulated to be nonsensitizing and nonirritating. The citrus-derived peel oil ingredients are most frequently reported to function in cosmetics as fragrances and/or skin conditioning agents. The Panel reviewed the available animal and clinical data to determine the safety of these ingredients. Because final product formulations may contain multiple botanicals, each containing the same constituents of concern, formulators are advised to be aware of these constituents and to avoid reaching levels that may be hazardous to consumers. Industry should use good manufacturing practices to limit impurities that could be present in botanical ingredients.Implementation of an in vitro methodology for phototoxicity evaluation in a human keratinocyte cell line

B Maciel, P Moreira, H Carmo, M Gonçalo, J M Sousa Lobo, I F AlmeidaPMID: 31381965 DOI: 10.1016/j.tiv.2019.104618

Abstract

To assess photoxicity, several in vitro methods using different cellular models have been developed for preclinical testing. Over prediction of the in vivo photosafety hazard has been however appointed. Herein, we describe the implementation and validation of an in vitro methodology for phototoxicity evaluation based on the 3T3 neutral red uptake phototoxicity test using the HaCaT human keratinocyte cell line, and UVA/UVB radiation. Known positive (5-methoxypsoralen, chlorpromazine, and quinine) and negative (acetyl salicylic acid, hexachlorophene, and sodium lauryl sulphate) controls were tested together with a set of chemical currently used in cosmetic/pharmaceutical formulations. Apart from the advantage of using a cell line of human origin, these cells were generally more resistant to the cytotoxic effects of the test substances relative to the 3T3 mouse fibroblasts when exposed to an UVA irradiation dose of 1.7 mW/cm. Therefore, this HaCaT NRU assay provides a more realistic experimental model that overcomes the over/high sensitivity frequently noted with the 3T3 NRU assay and that is more consistent with the human in vivo situation. Using a more representative method can prevent time-consuming and expensive in vivo testing in both animal models and humans that can significantly delay the clinical development of new chemicals.

Bergapten Ameliorates Vincristine-Induced Peripheral Neuropathy by Inhibition of Inflammatory Cytokines and NFκB Signaling

Gurjit Singh, Amritpal Singh, Palwinder Singh, Rajbir BhattiPMID: 31064179 DOI: 10.1021/acschemneuro.9b00206

Abstract

Bergapten, a furanocoumarin derivative found in a variety of medicinal plants, is documented to possess anti-inflammatory activity. However, whether bergapten is useful in alleviating the symptoms as well as the progress of peripheral neuropathy is not yet studied. The current investigation has been designed to explore the effect of bergapten on vincristine-induced neuropathic pain. Rats were grouped as normal, neuropathic control (vincristine), gabapentin, and bergapten treated groups with five animals in each group. Vincristine (100 μg/kg, i.p.) was administered for 10 days with 2 days break. Gabapentin (60 mg/kg, i.p.) and bergapten (10 mg/kg i.p.) treatments were given once daily for 14 days. The animals were assessed for hyperalgesia and allodynia. After 14 days, animals were sacrificed to detect plasma pro-inflammatory cytokines (TNF α, IL-1β), spinal cord, and sciatic nerve oxidative stress and expression of iNOS, COX-2, and NFkB in the spinal cord. There was a marked reduction in pain behaviors in the bergapten group as compared to the vincristine group. Bergapten also attenuated pro-inflammatory cytokines (TNFα and IL-1β), oxidative stress, and expression of NFkB, COX-2, and iNOS. Overall the current study concludes that bergapten could serve as a potential lead to drug development for the treatment of neuropathic pain.Bergapten alleviates osteoarthritis by regulating the ANP32A/ATM signaling pathway

Yi He, Zeng Zisan, Zhenhui Lu, Li Zheng, Jinmin ZhaoPMID: 31037830 DOI: 10.1002/2211-5463.12648

Abstract

Osteoarthritis (OA) is a chronic degenerative disease that commonly affects the elderly. Current drug therapies for treating OA may cause adverse side effects, and so there remains a need to develop alternative treatments. Bergapten (BG) is a coumarin phytohormone that is widely found in fruits and has antioxidative and anti-inflammatory effects. Here, we tested the hypothesis that BG may restrict the progression of OA by examining its effect on OA chondrocytes. We observed that BG significantly ameliorated interleukin (IL)-1β-induced expression of inflammatory cytokines and mediators, including interleukin 1 (Il-1), interleukin 6 (Il-6), tumor necrosis factor α (Tnf-α), cyclooxygenase 2 (Cox-2) and matrix metalloproteinase 13 (Mmp-13), maintained chondrocyte phenotype, and promoted the secretion of cartilage-specific extracellular matrix. We provide evidence that BG exerts its anti-inflammatory effect by activating the ANP32A/ATM signaling pathway, which was recently verified to be associated with OA. In conclusion, these findings indicate that BG may be a potential candidate for treatment of OA.Bergapten inhibits chemically induced nociceptive behavior and inflammation in mice by decreasing the expression of spinal PARP, iNOS, COX-2 and inflammatory cytokines

Gurjit Singh, Anudeep Kaur, Jashanpreet Kaur, Manpreet S Bhatti, Palwinder Singh, Rajbir BhattiPMID: 30953227 DOI: 10.1007/s10787-019-00585-6

Abstract

In continuation with our previous studies on osthole, bergapten, a closely related furanocoumarin was investigated for its ameliorative effect on chemically induced neurogenic and inflammatory hyperalgesia and inflammation in mice. Chemical hyperalgesia and inflammation was induced by administration of formalin (intraplantar), acetic acid (intraperitoneal) and carrageenan (intraplantar) to different groups of animals. Pain responses were quantified and median effective dose (ED) of bergapten was calculated. Lipopolysaccharide challenge was administered to study inflammatory cytokines which were analyzed in plasma using ELISA. The expression of poly ADP-ribose polymerase (PARP), cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS) was quantified by immnofluorescence staining. Bergapten was found to ameliorate both neurogenic and inflammatory hyperalgesia precipitated by formalin, acetic acid induced writhing and carrageenan induced paw inflammation with ED

dose of 2.96 mg/kg. Bergapten also significantly decreased the levels of TNF-α and IL-6 and the expression of PARP, COX-2 and iNOS in the spine. It is concluded that bergapten is an interesting molecule with significant analgesic and anti-inflammatory activity emanating through the modulation of multiple pain mediating pathways.